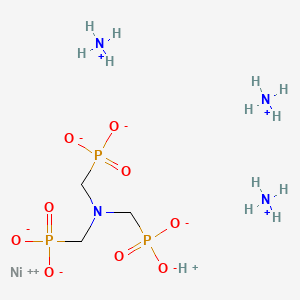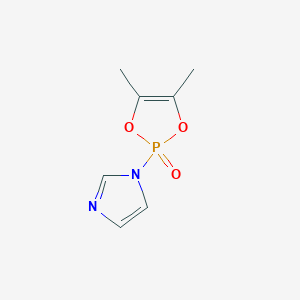
2-(1H-Imidazol-1-yl)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phosphoryl group attached to the imidazole ring through a dimethylethenylenedioxy linkage. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of imidazole derivatives often employs multi-component reactions and cycloaddition reactions. For instance, the [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines catalyzed by zinc chloride provides multisubstituted imidazoles under mild conditions . These methods are efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, zinc chloride for cycloaddition, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include disubstituted and trisubstituted imidazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It can also interact with cellular membranes, altering their permeability and affecting cellular processes . The specific pathways involved depend on the particular application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1,2-Dimethylimidazole
- 1,3-Dimethylimidazole
- 2-Methylimidazole
- 4-Nitroimidazole
Uniqueness
N-(1,2-Dimethylethenylenedioxyphosphoryl)imidazole is unique due to its specific phosphoryl group attachment, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
57648-76-7 |
|---|---|
Formule moléculaire |
C7H9N2O3P |
Poids moléculaire |
200.13 g/mol |
Nom IUPAC |
2-imidazol-1-yl-4,5-dimethyl-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C7H9N2O3P/c1-6-7(2)12-13(10,11-6)9-4-3-8-5-9/h3-5H,1-2H3 |
Clé InChI |
XTSDWAKWBYCFFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OP(=O)(O1)N2C=CN=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
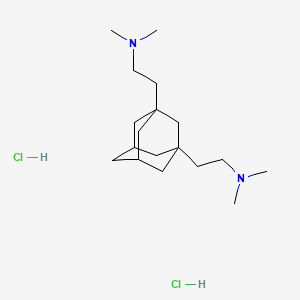
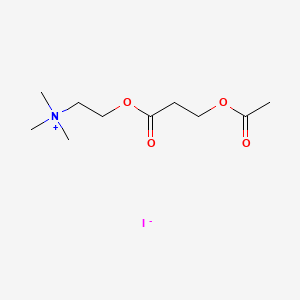
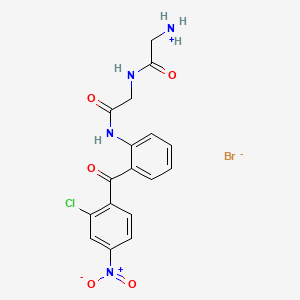
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
